IBU-DC Phosphoramidite
Description
Structure
2D Structure
Properties
IUPAC Name |
N-[1-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-2-oxopyrimidin-4-yl]-2-methylpropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C43H54N5O8P/c1-29(2)41(49)45-39-23-25-47(42(50)46-39)40-27-37(56-57(54-26-12-24-44)48(30(3)4)31(5)6)38(55-40)28-53-43(32-13-10-9-11-14-32,33-15-19-35(51-7)20-16-33)34-17-21-36(52-8)22-18-34/h9-11,13-23,25,29-31,37-38,40H,12,26-28H2,1-8H3,(H,45,46,49,50)/t37-,38+,40+,57?/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXZRTLKYXTXDQF-PBRWWWDFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=NC(=O)N(C=C1)C2CC(C(O2)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)OP(N(C(C)C)C(C)C)OCCC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C(=O)NC1=NC(=O)N(C=C1)[C@H]2C[C@@H]([C@H](O2)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)OP(N(C(C)C)C(C)C)OCCC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C43H54N5O8P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50551890 | |
| Record name | 5'-O-[Bis(4-methoxyphenyl)(phenyl)methyl]-3'-O-{(2-cyanoethoxy)[di(propan-2-yl)amino]phosphanyl}-2'-deoxy-N-(2-methylpropanoyl)cytidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50551890 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
799.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
110522-84-4 | |
| Record name | 5'-O-[Bis(4-methoxyphenyl)(phenyl)methyl]-3'-O-{(2-cyanoethoxy)[di(propan-2-yl)amino]phosphanyl}-2'-deoxy-N-(2-methylpropanoyl)cytidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50551890 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Ibu Dc Phosphoramidite: Research on Synthetic Pathways and Structural Characteristics
Advanced Synthetic Approaches for IBU-DC Phosphoramidite (B1245037) Precursors
The synthesis of IBU-DC phosphoramidite is a multi-step process that begins with the appropriate protection of the 2'-deoxycytidine (B1670253) nucleoside. This involves the strategic placement of protecting groups on the 5'-hydroxyl function and the exocyclic amino group of the cytosine base, followed by the introduction of the phosphoramidite moiety at the 3'-hydroxyl position.
The final step in preparing the phosphoramidite monomer is the phosphitylation of the 3'-hydroxyl group of the protected nucleoside. atdbio.com This reaction converts the relatively stable protected nucleoside into a highly reactive species ready for oligonucleotide synthesis. umich.edu The most common phosphitylating reagent is 2-cyanoethyl N,N-diisopropylchlorophosphoramidite, used in the presence of a non-nucleophilic base like diisopropylethylamine (DIPEA). atdbio.com An alternative and often preferred method utilizes 2-cyanoethyl N,N,N',N'-tetraisopropylphosphorodiamidite (PN) with a weak acid activator. nih.gov
The reaction mechanism for the coupling step in oligonucleotide synthesis, which utilizes the phosphoramidite, involves activation by a weak acid, such as 1H-tetrazole or a derivative. psu.edubiotage.com The activator protonates the diisopropylamino group of the phosphoramidite, converting it into a good leaving group. biotage.com This allows for nucleophilic attack by the 5'-hydroxyl group of the support-bound nucleoside on the phosphorus atom, forming a phosphite (B83602) triester linkage. psu.eduresearchgate.net This newly formed P(III) species is unstable and is subsequently oxidized to a stable P(V) phosphotriester. atdbio.combiotage.com
Table 1: Key Reagents in Phosphoramidite Moiety Formation
| Reagent/Catalyst | Function | Reference |
|---|---|---|
| 2-cyanoethyl N,N-diisopropylchlorophosphoramidite | Phosphitylating agent | atdbio.com |
| 2-cyanoethyl N,N,N',N'-tetraisopropylphosphorodiamidite | Phosphitylating agent | nih.gov |
| Diisopropylethylamine (DIPEA) | Non-nucleophilic base | atdbio.com |
| 1H-Tetrazole / Dicyanoimidazole (DCI) | Weak acid activator during coupling | psu.eduresearchgate.net |
Protecting the exocyclic amino groups of nucleobases is crucial to prevent undesirable side reactions during oligonucleotide synthesis. google.com For deoxycytidine, the isobutyryl (iBu) group is a commonly used N-acyl protecting group. google.com The synthesis of N4-isobutyryl-2'-deoxycytidine can be achieved with high efficiency using methods like transient protection. oup.com
Table 2: Comparison of Common Protecting Groups for Deoxycytidine (dC)
| Protecting Group | Abbreviation | Common Deprotection Condition | Key Features | Reference |
|---|---|---|---|---|
| Isobutyryl | iBu | Aqueous Ammonia (B1221849) | Standard protection, often used in combination with other protecting groups for differential lability. | google.comoup.com |
| Benzoyl | Bz | Aqueous Ammonia | Standard protection, rapidly cleaved. | atdbio.combiotage.com |
| Acetyl | Ac | Aqueous Ammonia | Offers faster deprotection kinetics compared to Bz or iBu, reducing side product formation. | google.com |
Stereochemical Considerations in this compound Synthesis and their Implications for Oligonucleotide Assembly
A key structural feature of phosphoramidites is the chirality of the trivalent phosphorus atom. This has significant implications for the synthesis and properties of the resulting oligonucleotides, particularly for phosphorothioate (B77711) analogues.
The phosphitylation reaction at the 3'-hydroxyl group creates a chiral phosphorus center, resulting in the this compound being a mixture of two diastereomers, designated Rp and Sp. atdbio.comusp.org These distinct chemical entities can be observed as two separate peaks in ³¹P NMR spectra and by high-purity liquid chromatography (HPLC). atdbio.comusp.org
In standard oligonucleotide synthesis leading to a natural phosphodiester backbone, the chirality at the phosphorus is lost during the oxidation step from P(III) to the achiral P(V) phosphate (B84403). However, when synthesizing phosphorothioate oligonucleotides (where a non-bridging oxygen is replaced by sulfur), the chirality is retained, resulting in a mixture of diastereomeric phosphorothioate linkages along the oligonucleotide chain. researchgate.netresearchgate.net The stereochemistry (Rp or Sp) of these linkages can significantly affect the oligonucleotide's properties, including its binding affinity to target RNA, nuclease resistance, and ability to activate RNase H. researchgate.netnih.gov While conventional synthesis produces a stereorandom mixture, extensive research has focused on developing stereoselective synthesis methods to control the chirality at each phosphorus center, often using chiral auxiliaries or catalysts. researchgate.netnih.gov Studies have shown that even with a diastereomeric mixture of phosphoramidites, the coupling process can be under inherent stereochemical control, leading to reproducible, albeit mixed, diastereomeric products. researchgate.net
Table 3: Stereochemical Properties of this compound
| Property | Description | Analytical Technique | Implication | Reference |
|---|---|---|---|---|
| Chiral Center | The P(III) atom is a stereocenter. | - | Results in a mixture of two diastereomers (Rp and Sp). | atdbio.comusp.org |
| Diastereomer Ratio | Typically synthesized and used as an approximately 1:1 mixture. | ³¹P NMR, HPLC | Can be separated for stereospecific synthesis; influences properties of phosphorothioate oligonucleotides. | usp.orgnih.gov |
Research into Modified Analogues and Derivatives of this compound
To enhance the therapeutic potential and research applications of oligonucleotides, numerous modified analogues of standard phosphoramidites, including IBU-DC, have been developed. These modifications can be introduced at the nucleobase, the sugar moiety, or the phosphate backbone.
Research has explored the synthesis of phosphoramidites from modified deoxycytidine precursors. For example, 5-fluoro-2'-deoxycytidine (B1672315) has been incorporated into oligonucleotides to study DNA-protein interactions. oup.com In this case, the isobutyryl group was found to be compatible with the modified nucleoside during synthesis. oup.com Other modifications involve altering the protecting group strategy itself, such as using a phthaloyl group to protect the exocyclic amine of deoxycytidine, which can influence stability and suppress side reactions. nih.gov
Furthermore, post-synthetic modification provides another route to novel derivatives. A standard phosphoramidite can be incorporated into an oligonucleotide, followed by chemical transformation of the nucleobase on the solid support or after cleavage. rsc.org More direct approaches involve the one-step modification of commercially available phosphoramidites to quickly generate a library of derivatives with altered N-acyl groups or other substitutions, which can then be used to synthesize oligonucleotides with unique properties. acs.org These modified analogues are instrumental in fields like antisense technology, siRNA, and diagnostics, where fine-tuning the chemical properties of the oligonucleotide is paramount for efficacy and stability.
Table 4: Examples of Modified Deoxycytidine Phosphoramidite Analogues
| Modification Type | Example | Purpose/Application | Reference |
|---|---|---|---|
| Base Modification | 5-Fluoro-dC | Studying DNA-protein interactions (e.g., DNA methyltransferases). | oup.com |
| Base Modification | N4-Acetyl-dC | Faster deprotection, potential reduction of side products. | google.com |
| Protecting Group Modification | N4-Phthaloyl-dC | Enhanced protection of the exocyclic amine. | nih.gov |
| Post-synthesis Precursor | 5-Formyl-dC | Can be reduced post-synthesis to 5-hydroxymethyl-dC. | rsc.org |
Table of Mentioned Compounds
| Abbreviation/Common Name | Full Chemical Name |
|---|---|
| This compound | 5'-O-(4,4'-dimethoxytrityl)-N4-isobutyryl-2'-deoxycytidine-3'-O-(β-cyanoethyl-N,N-diisopropyl)phosphoramidite |
| dC | 2'-deoxycytidine |
| dA | 2'-deoxyadenosine |
| dG | 2'-deoxyguanosine |
| DMT | 4,4'-Dimethoxytrityl |
| iBu | Isobutyryl |
| Bz | Benzoyl |
| Ac | Acetyl |
| pac | Phenoxyacetyl |
| DIPEA | N,N-Diisopropylethylamine |
| DCI | 4,5-Dicyanoimidazole (B129182) |
| 5-Fluoro-dC | 5-Fluoro-2'-deoxycytidine |
| 5-Formyl-dC | 5-Formyl-2'-deoxycytidine |
| 5-hydroxymethyl-dC | 5-hydroxymethyl-2'-deoxycytidine |
| PCl | 2-cyanoethyl N,N-diisopropylchlorophosphoramidite |
Methodological Advancements in Oligonucleotide Synthesis Utilizing Ibu Dc Phosphoramidite
Optimization of Coupling Efficiency in Solid-Phase Synthesis with IBU-DC Phosphoramidite (B1245037)
The efficiency of the coupling step is paramount in solid-phase oligonucleotide synthesis, as even a small percentage of failed couplings at each cycle can lead to a significant decrease in the yield of the full-length product, especially for longer oligonucleotides. utupub.fi High coupling efficiency, typically above 98-99%, is crucial for obtaining high-quality oligonucleotides. biosearchtech.com This section explores the factors influencing the coupling efficiency of IBU-DC phosphoramidite and the strategies employed to maximize it.
Evaluation of Coupling Activators and Reaction Conditions
The activation of the phosphoramidite monomer is a critical step that enables its reaction with the free 5'-hydroxyl group of the growing oligonucleotide chain. glenresearch.com This activation is achieved using a catalyst, and several activators have been evaluated to enhance the rate and efficiency of the coupling reaction for phosphoramidites, including IBU-DC.
Historically, 1H-tetrazole was the most common activator. glenresearch.com However, its limited solubility in acetonitrile (B52724) (around 0.5 M) and less than optimal performance with sterically hindered phosphoramidites have led to the development of more potent activators. glenresearch.comglenresearch.com
4,5-Dicyanoimidazole (B129182) (DCI) has emerged as a superior alternative to tetrazole. DCI is more nucleophilic and less acidic (pKa 5.2) than tetrazole (pKa 4.8), which reduces the risk of detritylation of the monomer, a side reaction that can lead to the formation of (n+1) impurities. glenresearch.com Its high solubility in acetonitrile (up to 1.1 M) allows for higher effective concentrations of the phosphoramidite, which can improve coupling efficiency and reduce the required excess of the monomer. glenresearch.comnih.govbiosearchtech.com Studies have shown that DCI can double the coupling rate compared to tetrazole. nih.gov
5-Ethylthio-1H-tetrazole (ETT) and 5-Benzylthio-1H-tetrazole (BTT) are other "turbo" activators that are more acidic than 1H-tetrazole and have shown improved performance, particularly for the synthesis of RNA and other modified oligonucleotides. glenresearch.com For general-purpose synthesis of short oligonucleotides, ETT and BTT are often recommended. glenresearch.com
The choice of activator and its concentration, along with the coupling time, are key parameters that are optimized to achieve high coupling yields. For standard phosphoramidites like IBU-DC, typical coupling times are short, often in the range of seconds to a few minutes. nih.gov
| Activator | Typical Concentration | Key Advantages | Reference(s) |
| 1H-Tetrazole | 0.45 - 0.5 M | Standard, widely used | glenresearch.com |
| 4,5-Dicyanoimidazole (DCI) | 0.25 - 1.2 M | High solubility, less acidic, faster coupling | glenresearch.comglenresearch.comnih.govbiosearchtech.com |
| 5-Ethylthio-1H-tetrazole (ETT) | ~0.75 M | More acidic than tetrazole, improved rate | glenresearch.com |
| 5-Benzylthio-1H-tetrazole (BTT) | Not specified | More acidic than ETT, good for RNA synthesis | glenresearch.com |
Strategies for Minimizing Truncated Sequences and Deletions
Truncated sequences, which are oligonucleotides that have stopped elongating, and deletion sequences, which are missing one or more bases, are common impurities in solid-phase synthesis. Minimizing their formation is crucial for the purity of the final product.
The primary strategy to prevent the formation of truncated sequences is capping . After each coupling step, a small percentage of the 5'-hydroxyl groups on the growing chains may remain unreacted. biosearchtech.com To prevent these unreacted sites from participating in subsequent coupling cycles, which would lead to deletion sequences, they are permanently blocked or "capped." This is typically achieved by acetylation using a mixture of acetic anhydride (B1165640) and a catalyst like N-methylimidazole (NMI). biosearchtech.comchemie-brunschwig.ch The capping step is highly efficient and ensures that only the correctly elongated chains will continue to react in the following synthesis cycles.
Other factors that contribute to minimizing truncated and deletion sequences include:
High Coupling Efficiency: As discussed in the previous section, ensuring near-quantitative coupling at every step is the most effective way to prevent the formation of failure sequences. utupub.fi
Anhydrous Conditions: Moisture in the reagents, particularly the acetonitrile used as a solvent and diluent, can react with the activated phosphoramidites and reduce coupling efficiency. Therefore, maintaining strictly anhydrous conditions throughout the synthesis is critical. biosearchtech.com
Reagent Purity and Stability: The purity of the this compound and the stability of all reagents are essential for optimal synthesis outcomes. harvard.edu
Deprotection Strategies for Oligonucleotides Incorporating this compound
Following the completion of the solid-phase synthesis, the oligonucleotide is cleaved from the support, and all protecting groups from the phosphate (B84403) backbone (cyanoethyl groups) and the nucleobases must be removed. The conditions for this deprotection step are largely determined by the lability of the nucleobase protecting groups. biosearchtech.com The isobutyryl group on deoxycytidine is considered a "standard" protecting group, meaning it is more robust than "mild" or "ultra-mild" protecting groups like acetyl (Ac) or phenoxyacetyl (Pac). biosearchtech.comumich.edu
Analysis of Standard and Mild Deprotection Protocols for Base-Labile Modifications
Standard deprotection for oligonucleotides synthesized with traditional protecting groups like Bz-dA, iBu-dG, and IBU-DC typically involves treatment with concentrated ammonium (B1175870) hydroxide (B78521) at an elevated temperature. biosearchtech.com A common protocol is incubation at 55°C for 8 to 16 hours. umich.eduthermofisher.com This method is effective for removing the iBu group from deoxycytidine.
However, many modified oligonucleotides, such as those containing fluorescent dyes or other sensitive labels, cannot withstand such harsh basic conditions. biosearchtech.com In these cases, milder deprotection protocols are necessary. While IBU-DC is a standard protecting group, its removal can sometimes be accomplished under conditions developed for more labile protecting groups, although it may require longer incubation times compared to amidites with Ac or Pac protection. glenresearch.com
For oligonucleotides containing base-labile modifications, a common strategy is to use a set of milder protecting groups altogether, such as Pac-dA, Ac-dC, and iPr-Pac-dG. glenresearch.com These can be deprotected with potassium carbonate in methanol (B129727) or with ammonium hydroxide at room temperature. glenresearch.comglenresearch.com When IBU-DC is used in a sequence with sensitive modifications, a careful balance of deprotection conditions is required. One approach is to use a mixture of t-butylamine/methanol/water (1:1:2) overnight at 55°C. glenresearch.com Another option that has been found to be effective is t-butylamine/water (1:3) for 6 hours at 60°C. glenresearch.com
| Protocol | Reagent(s) | Conditions | Application | Reference(s) |
| Standard | Concentrated Ammonium Hydroxide | 55°C, 8-16 hours | Standard DNA oligonucleotides | umich.eduthermofisher.com |
| Mild | Potassium Carbonate in Methanol | Room Temperature, 4 hours (with Pac-dA, Ac-dC, iPr-Pac-dG) | Base-sensitive modifications | glenresearch.comglenresearch.com |
| Mild | t-Butylamine/Methanol/Water (1:1:2) | 55°C, overnight | Oligonucleotides with sensitive dyes (e.g., TAMRA) | glenresearch.com |
| Mild | t-Butylamine/Water (1:3) | 60°C, 6 hours | Alternative mild deprotection | glenresearch.com |
Development and Application of Accelerated Deprotection Methods
The lengthy incubation times required for standard deprotection protocols can be a bottleneck in high-throughput oligonucleotide synthesis. This has driven the development of accelerated deprotection methods.
One of the most widely used accelerated methods is treatment with a mixture of aqueous ammonium hydroxide and aqueous methylamine (B109427) (AMA). glenresearch.comoup.com A 1:1 (v/v) mixture of these reagents can significantly reduce deprotection times. For oligonucleotides synthesized with iBu-dG, deprotection with AMA can be completed in as little as 10 minutes at 65°C. glenresearch.com It is important to note that when using AMA, it is recommended to use acetyl-protected dC (Ac-dC) instead of benzoyl-protected dC (Bz-dC) to avoid transamination of the cytosine base. glenresearch.com However, IBU-DC is generally compatible with AMA deprotection.
Another approach to accelerated deprotection involves using different protecting groups that are more labile than the standard set. For example, the use of dimethylformamidine (dmf) as a protecting group for guanine (B1146940) allows for deprotection in ammonium hydroxide in 1 hour at 65°C. glenresearch.com When combined with Ac-dC, this allows for the "FAST" deprotection protocol using AMA. biosearchtech.com
Research on Microwave-Assisted Deprotection Techniques for IBU-DC Containing Oligonucleotides
Microwave-assisted organic synthesis has emerged as a powerful technique to dramatically reduce reaction times, and it has been successfully applied to the deprotection of oligonucleotides. Microwave irradiation can rapidly heat the deprotection solution, leading to a significant acceleration of the removal of protecting groups.
Research has shown that oligonucleotides synthesized using standard amide protecting groups, including dG(iBu), can be deprotected using 29% aqueous ammonia (B1221849) at 170°C for just 5 minutes under monomode microwave irradiation. researchgate.netcanada.ca This represents a substantial time saving compared to the hours required for conventional heating methods. The products of this rapid deprotection have been analyzed by various methods, including RP-HPLC, CE, and ESI-MS, and have been found to be identical to those deprotected using standard protocols. researchgate.netresearchgate.net
Studies have also explored microwave-assisted deprotection using other reagents. For example, oligonucleotides with base-labile phenoxyacetyl (pac) protecting groups have been fully deprotected in 0.2 M sodium hydroxide (in a 1:1 mixture of methanol and water) in just 4 minutes using microwave irradiation. oup.comnih.gov While this research often focuses on a mix of protecting groups, the principles are applicable to oligonucleotides containing IBU-DC. The key is to achieve rapid heating to the target temperature to accelerate the hydrolysis of the protecting groups while minimizing exposure time to harsh conditions to prevent degradation of the oligonucleotide itself.
| Deprotection Method | Reagent(s) | Conditions | Key Findings | Reference(s) |
| Microwave-Assisted | 29% Aqueous Ammonia | 170°C, 5 minutes | Rapid deprotection of standard protected oligos, including those with iBu-dG. | researchgate.netcanada.ca |
| Microwave-Assisted | 0.2 M NaOH in MeOH/H2O (1:1) | Not specified, 4 minutes | Rapid deprotection of oligos with base-labile 'pac' groups. | oup.comnih.gov |
Integration of this compound into Automated Oligonucleotide Synthesis Platforms
The chemical synthesis of oligonucleotides has been largely standardized through the use of automated solid-phase synthesis platforms. chemie-brunschwig.ch this compound, or N4-isobutyryl-2'-deoxycytidine phosphoramidite, is a key building block designed for seamless integration into these automated processes. a2bchem.com Its structure, featuring the isobutyryl (iBu) protecting group on the exocyclic amine of deoxycytidine, is compatible with the standard phosphoramidite chemistry that forms the basis of most commercial DNA synthesizers. biosearchtech.combiosearchtech.com
Automated synthesis occurs in a columnar reaction vessel packed with a solid support, typically controlled-pore glass (CPG) or polystyrene, to which the initial nucleoside of the sequence is attached. chemie-brunschwig.chbiosearchtech.com The synthesis proceeds in the 3' to 5' direction through a repeated four-step cycle. This compound is introduced during the coupling step of the relevant cycle. sigmaaldrich.com
The integration of this compound is compatible with a range of commercial synthesizers, including models from Applied Biosystems, AKTA, Expedite, and MerMade. thermofisher.com The standard reagents and conditions for each step of the synthesis cycle are generally applicable for phosphoramidites with traditional protecting groups like isobutyryl. biosearchtech.com
Below is a summary of the standard automated synthesis cycle incorporating a nucleoside phosphoramidite such as IBU-DC.
Table 1: Standard Automated Solid-Phase Oligonucleotide Synthesis Cycle
| Step | Action | Reagents & Solvents | Purpose |
|---|---|---|---|
| 1. Deblocking (Detritylation) | Removal of the 5'-dimethoxytrityl (DMT) protecting group from the support-bound nucleoside. | Trichloroacetic Acid (TCA) in Dichloromethane (B109758) (DCM). chemie-brunschwig.chsigmaaldrich.com | Exposes the 5'-hydroxyl group for the subsequent coupling reaction. chemie-brunschwig.ch |
| 2. Activation/Coupling | The phosphoramidite (e.g., IBU-DC) is activated and couples to the free 5'-hydroxyl group. | This compound; Activator (e.g., 5-(ethylthio)-1H-tetrazole (ETT) or 4,5-dicyanoimidazole (DCI)); Acetonitrile (ACN) solvent. sigmaaldrich.combeilstein-journals.org | Forms the new phosphite (B83602) triester linkage, extending the oligonucleotide chain by one base. sigmaaldrich.com |
| 3. Capping | Acetylation of any unreacted 5'-hydroxyl groups. | Acetic Anhydride (Ac₂O) and N-Methylimidazole (NMI) or DMAP. nih.gov | Prevents the elongation of failure sequences (those that did not couple correctly), minimizing deletion mutations in the final product. sigmaaldrich.com |
| 4. Oxidation | Conversion of the unstable phosphite triester linkage to a more stable phosphate triester. | Iodine (I₂) solution in a mixture of water, pyridine (B92270), and tetrahydrofuran (B95107) (THF) or nonaqueous oxidants. beilstein-journals.orgacs.org | Stabilizes the newly formed internucleotide bond before the next cycle begins. sigmaaldrich.com |
Exploration of Solution-Phase Synthesis Methodologies with this compound
While solid-phase synthesis is dominant, solution-phase methodologies offer advantages for large-scale production, potentially allowing for more traditional chemical process scale-up and purification techniques. acs.orgresearchgate.net Research has demonstrated the successful use of phosphoramidites with standard protecting groups, including iBu for purines and pyrimidines, in solution-phase protocols. acs.org
One notable approach utilizes phosphoramidite chemistry with DMTr/iBu/Bz-protected monomers for the synthesis of a hexameric DNA fragment. acs.org In this method, the isolation and purification of intermediate products are achieved through extractive work-ups, avoiding the need for chromatographic purification at each step. acs.org This strategy proved effective, yielding the target hexamer in high purity. acs.org
Another solution-phase strategy involves using a soluble support, such as polyethylene (B3416737) glycol (PEG) or pentaerythritol-derived supports. beilstein-journals.orgresearchgate.net The growing oligonucleotide chain remains in solution, while excess reagents and byproducts are removed by precipitation and washing. beilstein-journals.orgnih.gov Standard phosphoramidite building blocks, including those with iBu protection, are employed in these protocols. beilstein-journals.org For instance, a pentamer sequence was successfully assembled using standard phosphoramidites with 4,5-dicyanoimidazole (DCI) as an activator, followed by conventional iodine oxidation. beilstein-journals.org
Table 2: Example Protocol for Solution-Phase Oligonucleotide Synthesis
| Step | Action | Reagents & Conditions | Findings |
|---|---|---|---|
| Support | Use of a soluble polymer support like adamant-1-ylacetyl. beilstein-journals.org | Support is soluble in reaction solvent but allows for precipitation. | Enables homogeneous reaction conditions. |
| Coupling | Coupling of standard phosphoramidite building blocks (1.5 equivalents). | 4,5-dicyanoimidazole (DCI) activator in DMF/MeCN. beilstein-journals.org | Achieved coupling yields of 98–99%. beilstein-journals.org |
| Oxidation | Conversion of phosphite to phosphate triester. | Conventional aqueous iodine oxidation. beilstein-journals.org | Standard oxidation chemistry is effective in solution phase. |
| Purification | Precipitation of the support-bound oligonucleotide. | Dilution with methanol to remove excess reagents and byproducts. beilstein-journals.org | Allows for non-chromatographic purification of intermediates. |
| Final Product | Cleavage from support and deprotection. | Ammonolysis followed by ion-exchange chromatography. beilstein-journals.org | A hexamer d(5´-ATGCTT-3´) was obtained in a 39% isolated yield. beilstein-journals.orgnih.gov |
Impact of this compound Purity on Oligonucleotide Yield, Sequence Fidelity, and Downstream Applications
The purity of phosphoramidite raw materials is a critical factor that directly influences the quality of the resulting synthetic oligonucleotides. usp.orgthermofisher.com For therapeutic and diagnostic applications, where precision and safety are paramount, stringent quality control of starting materials like this compound is essential. thermofisher.comthermofisher.com Even trace amounts of impurities can have a significant negative impact on the synthesis process, leading to reduced yield and compromised sequence fidelity. usp.org
Key impurities that affect synthesis include:
P(V) Species: Phosphoramidites are phosphorus (III) compounds. The presence of oxidized P(V) impurities (phosphonates) is detrimental as these species are inactive in the coupling reaction and can lead to the capping of the growing oligonucleotide chain, effectively terminating elongation and reducing the yield of the full-length product. usp.org
Nucleoside-Related Impurities: The presence of unprotected or improperly protected nucleosides can lead to the incorporation of incorrect bases or undesired side reactions, thereby reducing the fidelity of the final oligonucleotide sequence.
Regulatory bodies and standards organizations, such as the USP, have established quality standards for DNA phosphoramidites, recognizing their importance as starting materials. usp.org High-purity phosphoramidites, often exceeding 99.0%, are necessary to ensure high coupling efficiencies (typically >98%) and produce high-quality oligonucleotides suitable for demanding downstream applications like gene synthesis, PCR, antisense therapy, and diagnostics. usp.orgthermofisher.com
Table 3: Representative Quality Control Parameters for DNA Phosphoramidites
| Parameter | Analytical Method | Typical Specification | Impact of Failure |
|---|---|---|---|
| Purity (P(III) content) | Reverse-Phase HPLC, ³¹P NMR | ≥ 99.0% usp.org | Lower coupling efficiency, reduced full-length product yield. |
| P(V) Impurities | ³¹P NMR | < 1.0% usp.org | Inactive in coupling, contributes to chain termination. usp.org |
| Non-amidite P(III) Impurities | ³¹P NMR | Below detection limits usp.org | Can cause undesired side reactions. |
| Water Content | Karl Fischer Titration | Low (e.g., < 0.02%) | Reduces coupling efficiency by reacting with activated amidite. usp.org |
| Structural Identity | ¹H NMR, LC-MS | Conforms to structure usp.org | Ensures correct base is incorporated. |
Applications of Ibu Dc Phosphoramidite in Advanced Nucleic Acid Research and Therapeutic Development
Site-Specific Incorporation of IBU-DC Phosphoramidite (B1245037) in DNA Synthesis for Research Purposes
The automated solid-phase synthesis of DNA oligonucleotides using phosphoramidite chemistry is a routine yet critical technique in biomedical research. IBU-DC Phosphoramidite serves as one of the fundamental building blocks for incorporating deoxycytidine residues at specific positions within a DNA sequence. The isobutyryl protecting group on the N4 position of deoxycytidine is essential for preventing the exocyclic amine from engaging in undesirable reactions during the coupling steps of oligonucleotide synthesis.
The reliable incorporation of deoxycytidine is fundamental for creating custom primers for PCR and DNA sequencing, probes for hybridization-based assays, and synthetic genes for various molecular biology applications. The use of this compound in these routine syntheses ensures the high fidelity of the resulting oligonucleotides, which is paramount for the accuracy and reproducibility of downstream experiments.
Utility of this compound in the Chemical Synthesis of Modified RNA Oligonucleotides
While this compound is a deoxyribonucleoside, its utility extends to the synthesis of modified RNA oligonucleotides, particularly in the creation of DNA-RNA chimeras or for the incorporation of deoxycytidine units within an RNA sequence. The synthesis of RNA is more complex than that of DNA due to the presence of the 2'-hydroxyl group on the ribose sugar, which also requires a protecting group. The compatibility of the deprotection conditions for the nucleobase protecting groups with those for the 2'-hydroxyl protecting groups is a critical aspect of RNA synthesis.
The robust nature of the isobutyryl protecting group on deoxycytidine means that it remains intact throughout the RNA synthesis cycles. The final deprotection step must be carefully chosen to efficiently remove the iBu group from any incorporated deoxycytidine residues, along with the protecting groups from the ribonucleosides and the 2'-hydroxyl groups. The differential stability of protecting groups can be leveraged in complex syntheses. For instance, milder deprotection strategies might be employed to selectively remove more labile protecting groups while leaving the iBu group on a deoxycytidine residue intact for subsequent chemical modifications.
The incorporation of deoxycytidine units into RNA molecules can be used to study the structural and functional effects of these modifications on RNA stability, protein binding, and catalytic activity. Therefore, this compound serves as a valuable reagent for the synthesis of these specialized RNA molecules.
Design and Fabrication of Oligonucleotides with Enhanced Enzymatic Stability and Binding Affinity
A major challenge in the therapeutic application of oligonucleotides is their susceptibility to degradation by cellular nucleases. To overcome this, various chemical modifications are introduced into the nucleic acid backbone, sugar, or nucleobase to enhance their enzymatic stability. The synthesis of such modified oligonucleotides relies on the use of appropriately protected phosphoramidite building blocks, including this compound for the incorporation of deoxycytidine.
| Modification Strategy | Resulting Property | Role of this compound |
| Phosphorothioate (B77711) backbone | Increased nuclease resistance | Standard building block for dC incorporation in the synthesis of the modified backbone. |
| 2'-O-Methyl (2'-OMe) or 2'-Fluoro (2'-F) sugars | Increased binding affinity and nuclease resistance | Used for incorporating dC in chimeric oligonucleotides containing these modified sugars. |
| Locked Nucleic Acid (LNA) | Significantly increased binding affinity | A standard reagent for dC incorporation in the synthesis of LNA-containing oligonucleotides. |
Development of Antisense Oligonucleotides (ASOs) and Small Interfering RNAs (siRNAs) Utilizing this compound
Antisense oligonucleotides (ASOs) and small interfering RNAs (siRNAs) are two prominent classes of nucleic acid-based therapeutics that function by modulating gene expression. The chemical synthesis of these molecules is a critical step in their development and manufacturing. This compound is a key reagent in the synthesis of the DNA portions of ASOs and the DNA components that may be incorporated into siRNA designs.
siRNAs are double-stranded RNA molecules that mediate gene silencing through the RNA interference (RNAi) pathway. While siRNAs are primarily composed of ribonucleotides, chemical modifications, including the incorporation of deoxyribonucleotides, are often introduced to enhance stability and reduce off-target effects. This compound can be used to introduce deoxycytidine at specific positions within the siRNA strands. The choice of the isobutyryl protecting group is compatible with the synthesis of these modified siRNAs, provided that the final deprotection step is optimized to remove all protecting groups efficiently.
Application in Gene Synthesis, Gene Editing Technologies (e.g., CRISPR-Cas9 gRNA), and Synthetic Biology Constructs
The fields of gene synthesis, gene editing, and synthetic biology rely heavily on the availability of high-fidelity synthetic oligonucleotides. This compound is a fundamental building block in these applications.
Gene Synthesis: The de novo synthesis of genes involves the assembly of multiple, overlapping short oligonucleotides. The accuracy of these building blocks is paramount for the construction of a functional gene. This compound is used in the synthesis of these oligonucleotides, ensuring the correct incorporation of deoxycytidine.
CRISPR-Cas9 Guide RNA (gRNA): The CRISPR-Cas9 system has revolutionized gene editing. The guide RNA (gRNA), which directs the Cas9 nuclease to a specific genomic locus, can be chemically synthesized. While the gRNA is an RNA molecule, the synthesis of long RNAs can be challenging. In some cases, DNA-RNA chimeras are explored, or DNA templates for in vitro transcription of the gRNA are synthesized. This compound is essential for the synthesis of these DNA templates.
Synthetic Biology Constructs: Synthetic biology involves the design and construction of new biological parts, devices, and systems. This often requires the synthesis of custom DNA sequences that encode for specific functions. The reliable and high-fidelity synthesis of these DNA constructs is made possible by the use of standard phosphoramidite chemistry, including the use of this compound.
Role in the Design and Synthesis of Diagnostic Probes and Primers for Molecular Assays
Molecular diagnostic assays, such as polymerase chain reaction (PCR), quantitative PCR (qPCR), and fluorescence in situ hybridization (FISH), depend on the use of synthetic oligonucleotide primers and probes. The specificity and performance of these assays are directly related to the quality of the oligonucleotides used.
This compound is a standard reagent for the synthesis of these diagnostic oligonucleotides. The synthesis must be highly controlled to ensure that the final product has the correct sequence and is free from impurities that could interfere with the assay. For example, in qPCR probes that are labeled with a fluorophore and a quencher, the chemical integrity of the oligonucleotide is crucial for the proper functioning of the probe. The use of a robust protecting group like isobutyryl for deoxycytidine helps to ensure that the nucleobase is protected during the synthesis and any subsequent modifications, such as the attachment of fluorescent dyes.
| Diagnostic Application | Type of Oligonucleotide | Function |
| Polymerase Chain Reaction (PCR) | Primers | Initiate DNA synthesis at a specific target sequence. |
| Quantitative PCR (qPCR) | Primers and Probes | Amplify and detect the amount of a specific DNA sequence in real-time. |
| Fluorescence In Situ Hybridization (FISH) | Probes | Detect and localize a specific DNA sequence within a cell or tissue. |
Exploration in the Synthesis of Nucleic Acid-Based Therapeutic Modalities (e.g., Aptamers, Ribozymes)
Beyond ASOs and siRNAs, other nucleic acid-based therapeutic modalities, such as aptamers and ribozymes, are being actively investigated. The synthesis of these molecules also relies on phosphoramidite chemistry.
Aptamers: Aptamers are single-stranded DNA or RNA molecules that can bind to specific target molecules with high affinity and specificity. They are often referred to as chemical antibodies. The synthesis of DNA aptamers involves the use of standard DNA phosphoramidites, including this compound. The quality of the synthetic aptamer is critical for its binding properties.
Ribozymes: Ribozymes are RNA molecules that have the ability to catalyze specific biochemical reactions. While ribozymes are composed of RNA, their synthesis can involve the use of DNA primers for PCR amplification of a template for in vitro transcription. Additionally, chimeric DNA-RNA ribozymes can be synthesized to explore the impact of deoxyribonucleotide substitutions on catalytic activity and stability. This compound is used for the synthesis of the DNA components of these molecules.
Functionalization of Oligonucleotides through this compound Incorporation for Advanced Research Tools
The synthesis of custom oligonucleotides is a cornerstone of modern molecular biology and therapeutic development, enabling the creation of sophisticated tools for advanced research. The phosphoramidite method is the gold standard for the chemical synthesis of DNA and RNA, offering high efficiency and reliability. nih.govtwistbioscience.com Within this methodology, protected nucleoside phosphoramidites serve as the fundamental building blocks that are sequentially added to a growing oligonucleotide chain on a solid support. twistbioscience.comnih.gov
This compound is one such essential building block, specifically a deoxycytidine (dC) nucleoside where the exocyclic amine group is protected by an isobutyryl (iBu) group. fishersci.atalfa-chemclinix.com This protection is critical to prevent unwanted side reactions at the amine group during the oligonucleotide synthesis cycle. fishersci.at The reliable and high-yield incorporation of standard phosphoramidites like this compound is a prerequisite for the successful synthesis of functionalized oligonucleotides that can be used as advanced research tools. thermofisher.com
While this compound provides a standard cytidine (B196190) base, the true functionalization of an oligonucleotide for advanced applications is typically achieved by incorporating modified phosphoramidites or by adding functional moieties at the 5' or 3' end of the sequence. thermofisher.comlibpubmedia.co.uk These modifications transform a simple oligonucleotide into a powerful probe, a therapeutic agent, or a diagnostic component. The synthesis process, therefore, involves the precise assembly of both standard amidites, such as this compound, and specialized, functional amidites.
Below is a table detailing common functional modifications incorporated into synthetic oligonucleotides and their corresponding research applications. The synthesis of each of these functionalized molecules relies on the foundational phosphoramidite chemistry that uses standard building blocks like this compound.
| Functional Modification | Incorporation Method | Purpose of Functionalization | Advanced Research Application |
| Fluorophore (e.g., FAM, Cy3, Cy5) | 5' or 3' end labeling via a modified phosphoramidite or post-synthesis conjugation. | Enables detection and quantification of the oligonucleotide and its target. | Real-time quantitative PCR (qPCR), Fluorescence in situ hybridization (FISH), FRET studies. |
| Biotin | Incorporation of a biotin-linked phosphoramidite during synthesis. | Allows for high-affinity binding to streptavidin for purification or detection. | Affinity capture of interacting proteins/nucleic acids, pull-down assays, surface immobilization. |
| Quencher (e.g., BHQ, TAMRA) | Incorporated into the oligonucleotide sequence via a specific phosphoramidite. | Absorbs the emission of a nearby fluorophore; signal is generated upon cleavage or conformational change. | Molecular beacon probes, hydrolysis probes (e.g., TaqMan® probes) for qPCR. |
| Amine Linker (C6 or C12) | Addition of an amine-modified phosphoramidite, typically at the 5' or 3' end. | Provides a reactive primary amine for post-synthesis conjugation to other molecules (e.g., proteins, peptides). | Covalent attachment to surfaces (microarrays), conjugation to antibodies or other biomolecules. |
| 2'-O-Methyl (2'-OMe) RNA bases | Use of 2'-O-Methyl substituted phosphoramidites for specific bases. | Increases nuclease resistance and binding affinity to target RNA. | Antisense oligonucleotides, siRNA construction, RNA structure-function studies. |
| Phosphate (B84403) | Addition of a phosphorylating phosphoramidite at the 5' end. | Mimics the natural 5'-phosphate, making the oligonucleotide a substrate for enzymes like ligase. | Ligation-based cloning, ligation-mediated PCR. |
The successful creation of these advanced research tools is dependent on the flawless, step-wise construction of the entire oligonucleotide sequence. The purity and reactivity of each phosphoramidite, including standard ones like this compound, are paramount to achieving the high coupling efficiencies required for synthesizing long and highly modified oligonucleotides. thermofisher.com Therefore, the functionalization of oligonucleotides is an integrated process that combines the reliability of standard base protection chemistry with the versatility of specialized modification reagents.
Analytical and Quality Control Methodologies for Ibu Dc Phosphoramidite in Academic Research
Advanced Spectroscopic Techniques for Structural Elucidation and Purity Assessment of Research Materials (e.g., ³¹P NMR, ¹H NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the characterization of phosphoramidites, providing detailed structural information and a quantitative measure of purity.
Phosphorus-31 NMR (³¹P NMR) is the most direct and informative technique for analyzing phosphoramidite (B1245037) compounds. usp.org As each phosphoramidite molecule contains a single trivalent phosphorus (P(III)) atom, ³¹P NMR offers a simple and highly sensitive method for identification and purity assessment. The P(III) signal for IBU-DC Phosphoramidite typically appears in a characteristic chemical shift window between 140 ppm and 155 ppm. thermofisher.comthermofisher.com Due to the chiral nature of the phosphorus center, the signal often presents as a pair of singlets, representing the two diastereomers. usp.org
A key quality attribute assessed by ³¹P NMR is the presence of oxidized, pentavalent phosphorus (P(V)) species. These impurities, which are non-reactive in the coupling step of oligonucleotide synthesis, resonate in a distinct upfield region (approximately -25 to 20 ppm). Their presence indicates degradation of the phosphoramidite through oxidation and must be strictly controlled. A high-purity batch of this compound should exhibit minimal to non-detectable signals in the P(V) region.
Table 1: Representative NMR Data for this compound This table presents typical chemical shift ranges observed for this compound and related impurities.
| Technique | Analyte/Impurity | Typical Chemical Shift (ppm) | Information Provided |
| ³¹P NMR | This compound (P(III)) | 148 - 152 | Identity confirmation, diastereomer ratio |
| Oxidized Phosphoramidite (P(V)) | -25 - 20 | Purity assessment (oxidation level) | |
| ¹H NMR | DMT Group Protons | 6.8 - 7.5 | Presence of 5'-protecting group |
| Deoxyribose Protons | 2.0 - 6.5 | Sugar backbone integrity | |
| Isobutyryl (iBu) Protons | 1.1 - 2.8 | Base protection confirmation | |
| Cyanoethyl & Diisopropyl Protons | 1.2 - 3.9 | Phosphoramidite moiety integrity |
High-Resolution Chromatographic Methodologies for Purity Profiling and Impurity Detection (e.g., Reverse-Phase HPLC, Ion-Exchange HPLC, Gas Chromatography)
Chromatographic techniques are essential for separating the main phosphoramidite product from structurally similar impurities, allowing for precise purity determination.
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most widely used method for assessing the purity of phosphoramidites. usp.orglcms.cz The separation is based on hydrophobicity, effectively resolving the desired product from more polar (e.g., hydrolyzed species) or less polar impurities. A typical RP-HPLC method employs a C18 stationary phase with a gradient elution system, commonly using acetonitrile (B52724) and an ion-pairing agent like triethylammonium (B8662869) acetate (B1210297) (TEAA). usp.org The this compound product typically elutes as a characteristic doublet, corresponding to the two diastereomers. usp.org UV detection is used for quantification, and a purity of ≥98% is often required for research-grade materials. thermofisher.cn
Ion-Exchange High-Performance Liquid Chromatography (IE-HPLC) separates molecules based on their net charge. While it is a primary technique for analyzing and purifying the final charged oligonucleotide products, its application for neutral phosphoramidite precursors is less common. thermofisher.comnih.gov However, it can be employed to detect specific charged impurities that may arise during synthesis or degradation.
Gas Chromatography (GC) is not suitable for the analysis of non-volatile phosphoramidite molecules themselves. Its critical role in quality control is the detection and quantification of residual solvents from the synthesis and purification processes. shimadzu.comptfarm.pl Common solvents such as acetonitrile, dichloromethane (B109758), and ethyl acetate must be monitored, as they can interfere with the subsequent oligonucleotide synthesis. Static headspace GC is a preferred method for this analysis due to its sensitivity and ability to handle complex sample matrices. ptfarm.pl
Table 2: Typical RP-HPLC Conditions for this compound Purity Analysis This table outlines a standard set of parameters for the chromatographic assessment of phosphoramidite purity.
| Parameter | Condition |
| Column | C18, 250 x 4.6 mm, 5 µm particle size |
| Mobile Phase A | 0.1 M Triethylammonium Acetate (TEAA), pH 7.0 |
| Mobile Phase B | Acetonitrile |
| Gradient | 50% to 100% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Sample Preparation | ~1.0 mg/mL in anhydrous Acetonitrile |
Mass Spectrometry for Molecular Confirmation and Comprehensive Impurity Identification (e.g., ESI-MS, MALDI-TOF)
Mass spectrometry (MS) provides an exact molecular weight of the this compound, unequivocally confirming its identity. It is also a powerful tool for identifying unknown impurities detected during chromatographic analysis.
Electrospray Ionization Mass Spectrometry (ESI-MS) is highly effective for analyzing phosphoramidites. usp.org Due to the acid-labile nature of these compounds, analytical methods must avoid acidic conditions typically used in ESI-MS. Instead, adduct-forming agents like sodium or lithium salts are often used in aprotic solvents like acetonitrile. usp.org ESI-MS coupled with liquid chromatography (LC-MS) is particularly powerful, allowing for the assignment of molecular weights to each peak separated by HPLC, thereby facilitating the structural elucidation of impurities. lcms.czthermofisher.cn
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry is another valuable technique, though it is more commonly applied to the analysis of larger molecules like the final oligonucleotide products. umich.eduedpsciences.org It can be used to characterize failure sequences in a crude oligonucleotide synthesis, which can indirectly point to issues with the purity or reactivity of the starting phosphoramidite building blocks. edpsciences.org
Evaluation of Batch-to-Batch Consistency and Reproducibility in Research-Grade this compound Production
For reproducible results in academic research, it is crucial that each batch of this compound performs identically. Establishing batch-to-batch consistency involves the systematic application of the analytical methods described above to every new lot of the reagent. thermofisher.com
Key parameters for comparison include:
Purity: The purity value determined by RP-HPLC should be within a narrow, pre-defined range for all batches.
Impurity Profile: The chromatograms from RP-HPLC should be superimposable, with no new significant impurity peaks appearing in different batches. thermofisher.cn
Structural Integrity: ³¹P and ¹H NMR spectra must be consistent across batches, confirming the correct structure and showing no signs of degradation (e.g., oxidation).
Performance: Ultimately, the phosphoramidite's performance in an actual automated oligonucleotide synthesis provides the definitive test of its quality and consistency.
By maintaining stringent quality control and thoroughly characterizing each batch, researchers can ensure the reliability of their starting materials, leading to higher quality synthetic DNA and more dependable experimental outcomes.
Mechanistic and Kinetic Studies of Reactions Involving Ibu Dc Phosphoramidite
Elucidation of Reaction Mechanisms and Transition States During Coupling and Oxidation Steps
The phosphoramidite (B1245037) coupling reaction is a multi-step process that converts the relatively stable IBU-DC phosphoramidite into a highly reactive intermediate capable of forming an internucleotide linkage.
Coupling Mechanism: The coupling reaction is catalyzed by a weak acid, commonly referred to as an activator. The generally accepted mechanism involves two main stages researchgate.netbiotage.com:
Activation: The activator, such as 1H-Tetrazole, first protonates the nitrogen atom of the diisopropylamino group of the this compound. This protonation converts the diisopropylamino group into a good leaving group (diisopropylamine).
Nucleophilic Substitution: The conjugate base of the activator (e.g., tetrazolide anion) then acts as a nucleophile, attacking the phosphorus center and displacing the protonated diisopropylamine (B44863). This forms a highly reactive phosphoramidite intermediate, such as a tetrazolide derivative. This intermediate is extremely susceptible to nucleophilic attack.
Coupling: The free 5'-hydroxyl group of the support-bound nucleoside rapidly attacks the phosphorus center of the activated intermediate, displacing the activator's conjugate base and forming the desired phosphite (B83602) triester linkage. The reaction proceeds very quickly, with coupling efficiencies often exceeding 99% twistbioscience.com.
The transition state for the nucleophilic substitution steps is thought to be trigonal bipyramidal in nature, characteristic of Sₙ2-type reactions at a phosphorus center.
Oxidation Step Mechanism: The newly formed phosphite triester linkage is unstable under the acidic conditions required for the subsequent detritylation step. Therefore, it must be oxidized from the P(III) state to the more stable P(V) state. This is typically achieved using a solution of iodine (I₂) in the presence of water and a weak base like pyridine (B92270) or lutidine. The mechanism involves the formation of an iodophosphonium intermediate, which is then rapidly attacked by a water molecule to yield the stable phosphate (B84403) triester. This step secures the integrity of the DNA backbone before the next synthesis cycle begins.
Influence of Activator Chemistry and Concentration on Reaction Efficiency and Selectivity
The choice of activator is critical for achieving high coupling efficiency and minimizing side reactions. Activators function through a combination of acidic and nucleophilic catalysis nih.gov. The properties of the activator, such as its acidity (pKa) and nucleophilicity, directly impact the rate and outcome of the coupling reaction.
Acidity (pKa): The activator must be acidic enough to efficiently protonate the diisopropylamino group of the this compound. More acidic activators, such as 5-Ethylthio-1H-tetrazole (ETT) and 5-Benzylthio-1H-tetrazole (BTT), generally lead to faster reaction rates compared to the standard 1H-Tetrazole researchgate.net. However, excessively acidic activators can lead to undesired side reactions, most notably the premature removal of the 5'-dimethoxytrityl (DMT) protecting group from the phosphoramidite monomer or the growing oligonucleotide chain. This can result in the formation of deletion sequences (n-1) or double coupling events (n+1) researchgate.net.
Nucleophilicity: The conjugate base of the activator must be a sufficiently strong nucleophile to displace the diisopropylamine and form the reactive intermediate. 4,5-Dicyanoimidazole (B129182) (DCI) is an example of an activator that is less acidic than 1H-Tetrazole but is a much more effective nucleophile. This property allows DCI to significantly increase the rate of coupling, often doubling it compared to 1H-Tetrazole, while reducing the risk of acid-catalyzed side reactions nih.govnih.gov. Studies have shown that DCI can lead to higher yields of full-length product, especially in large-scale syntheses or with sterically hindered phosphoramidites researchgate.netnih.gov.
The concentration of the activator also plays a role. A higher concentration can increase the rate of the reaction, but solubility can be a limiting factor. DCI has the advantage of being highly soluble in acetonitrile (B52724) (up to 1.1 M), whereas 1H-Tetrazole's solubility is limited to about 0.5 M nih.gov.
| Activator | Typical pKa | Key Characteristics | Impact on IBU-DC Coupling |
|---|---|---|---|
| 1H-Tetrazole | ~4.9 | Standard, widely used activator; acts as both proton donor and nucleophile. | Provides reliable, high-efficiency coupling under standard conditions. |
| 5-Ethylthio-1H-tetrazole (ETT) | ~4.3 | More acidic than 1H-Tetrazole; enhances reaction rate. | Faster coupling kinetics compared to 1H-Tetrazole. |
| 4,5-Dicyanoimidazole (DCI) | ~5.2 | Less acidic but more nucleophilic than 1H-Tetrazole; highly soluble. | Significantly increases coupling rate while minimizing acid-related side reactions. |
Investigations into the Stability and Reactivity of Phosphoramidite Intermediates under Different Synthetic Conditions
The stability of this compound in solution is a critical factor for successful oligonucleotide synthesis, as degradation of the monomer leads to lower coupling efficiencies and the formation of impurities. The primary degradation pathway for phosphoramidites in acetonitrile solution is hydrolysis due to reaction with trace amounts of water researchgate.netnih.gov.
Studies comparing the four standard deoxyribonucleoside phosphoramidites have consistently shown that thymidine (B127349) (T) and deoxycytidine (dC) phosphoramidites are significantly more stable in solution than deoxyadenosine (B7792050) (dA) and, particularly, deoxyguanosine (dG) phosphoramidites researchgate.netnih.gov. One study analyzed the stability of standard phosphoramidites in acetonitrile over five weeks and found that the purity of benzoyl-protected dC (dC(bz)), which has similar stability to IBU-DC, was reduced by only 2%. This was the same level of degradation observed for the thymidine phosphoramidite wikipedia.org.
The main degradation products are the corresponding H-phosphonate and cyanoethyl phosphonoamidates, formed via hydrolysis and elimination of acrylonitrile (B1666552) researchgate.netwikipedia.org. The higher stability of dC phosphoramidites contributes to the consistently high coupling efficiencies observed for this monomer during synthesis.
| Phosphoramidite Monomer | Relative Stability in Acetonitrile | Purity Reduction (after 5 weeks) |
|---|---|---|
| Thymidine (T) | Very High | ~2% |
| IBU-DC (as dC derivative) | High | ~2% |
| dA(bz) | Moderate | ~6% |
| dG(ib) | Low | ~39% |
Once activated, the phosphoramidite intermediate is, by design, highly reactive and unstable. The protonated phosphoramidite and the subsequent tetrazolide (or other activator-adduct) intermediate have very short half-lives, ensuring that they react almost instantaneously with the available 5'-hydroxyl group on the growing oligonucleotide chain wikipedia.org. This high reactivity is essential for driving the coupling reaction to completion in the short timeframes of an automated synthesis cycle.
Challenges and Future Directions in Ibu Dc Phosphoramidite Research
Strategies for Minimizing Impurity Accumulation and Enhancing Product Quality in Scaled-Up Synthesis
The large-scale synthesis of oligonucleotides for therapeutic applications demands exceptionally high purity. northpennnow.comcellculturedish.comsylentis.com Impurities generated during the solid-phase synthesis can compromise the safety and efficacy of the final product. northpennnow.comnih.gov These impurities can arise from various sources, including the raw materials, the synthesis process itself, and degradation of the product. usp.orgthermofisher.cn
Key challenges in scaled-up synthesis include:
Incomplete Reactions: Even with high coupling efficiencies, the iterative nature of oligonucleotide synthesis can lead to the accumulation of failure sequences (n-1, n-2, etc.). northpennnow.com
Side Reactions: Undesired chemical reactions, such as depurination or modification of the nucleobases, can occur during the acidic detritylation step or the final deprotection. nih.govglenresearch.com
Reagent Impurities: The quality of the phosphoramidites and other reagents is critical, as impurities can be incorporated into the growing oligonucleotide chain. usp.orgthermofisher.cnthermofisher.com
Future research is focused on several strategies to mitigate these issues:
Process Analytical Technology (PAT): Implementing real-time monitoring of critical process parameters can help to ensure consistent product quality and identify deviations early in the manufacturing process.
Improved Purification Techniques: While chromatography is the standard for purification, it can be time-consuming and solvent-intensive. sylentis.compharmtech.com Research into more efficient and scalable purification methods, such as precipitation and tangential flow filtration, is ongoing.
Optimized Synthesis Cycles: Fine-tuning the reaction conditions, such as coupling times and reagent concentrations, can help to maximize coupling efficiency and minimize the formation of impurities. cellculturedish.com
Table 1: Common Impurities in Oligonucleotide Synthesis and Mitigation Strategies
| Impurity Class | Origin | Mitigation Strategy |
| Truncated Sequences (n-1) | Incomplete coupling or capping | Optimize coupling/capping efficiency; advanced purification. northpennnow.comglenresearch.com |
| Depurination Products | Acid-catalyzed cleavage of the glycosidic bond | Use milder detritylation agents; employ more stable protecting groups. glenresearch.comnih.gov |
| Modified Bases | Side reactions during deprotection | Utilize orthogonal or ultra-mild deprotection strategies. amerigoscientific.comnih.gov |
| Phosphodiester Linkages | Incomplete sulfurization (for phosphorothioates) | Optimize sulfurization step; use more efficient sulfurizing reagents. nih.gov |
Development of Novel Protecting Group Chemistries for Improved Efficiency and Mild Deprotection
Protecting groups are essential for preventing unwanted side reactions during oligonucleotide synthesis. twistbioscience.com The isobutyryl (iBu) group on deoxycytidine is a standard protecting group, but its removal often requires harsh conditions (e.g., concentrated ammonia (B1221849) at elevated temperatures), which can damage sensitive modifications on the oligonucleotide. amerigoscientific.comglenresearch.com
The development of novel protecting groups aims to:
Enable Milder Deprotection Conditions: Protecting groups that can be removed under neutral or very mild basic conditions are needed to preserve the integrity of complex and sensitive oligonucleotides. nih.govrsc.org
Improve Stability: The protecting groups must be stable throughout the synthesis cycle to prevent premature deprotection and the formation of impurities.
Recent advancements in this area include:
Ultra-Mild Protecting Groups: Groups like phenoxyacetyl (Pac), acetyl (Ac), and isopropyl-phenoxyacetyl (iPr-Pac) allow for deprotection with potassium carbonate in methanol (B129727), which is compatible with many sensitive dyes and modifications. glenresearch.com
Photolabile Protecting Groups: These groups can be removed with UV light, offering a non-chemical deprotection method that avoids harsh reagents. amerigoscientific.com
Enzymatic Deprotection: The use of enzymes to remove protecting groups offers high specificity and very mild reaction conditions, though it is not yet widely used for routine synthesis. amerigoscientific.com
Table 2: Comparison of Deprotection Strategies
| Deprotection Method | Reagents | Conditions | Advantages | Disadvantages |
| Standard (Ammonia) | Concentrated aqueous ammonia | 55-60°C, 8-16 hours | Effective for standard DNA/RNA | Can damage sensitive modifications. amerigoscientific.com |
| AMA | Ammonia/Methylamine (B109427) mixture | 65°C, 10-15 minutes | Faster than standard ammonia | Can still be too harsh for some modifications. amerigoscientific.comglenresearch.com |
| Ultra-Mild | Potassium carbonate in methanol | Room temperature | Protects fragile groups | May require specialized monomers. amerigoscientific.comglenresearch.com |
| Photolabile | UV Light | Non-nucleophilic, non-basic | Avoids harsh chemical reagents | UV light can potentially damage the oligonucleotide. nih.gov |
Advancements in Stereoselective Synthesis of Phosphoramidite (B1245037) Building Blocks
The phosphorus atom in the phosphoramidite is a stereocenter, meaning that phosphoramidites exist as a mixture of two diastereomers. During oligonucleotide synthesis, this results in a mixture of stereoisomers in the final product when a phosphorothioate (B77711) linkage is introduced. While this is acceptable for some applications, controlling the stereochemistry of the phosphate (B84403) backbone can lead to oligonucleotides with improved properties, such as increased nuclease resistance and enhanced binding affinity.
Research in this area is focused on:
Chiral Auxiliaries: The use of chiral auxiliaries during the synthesis of the phosphoramidite can direct the reaction to produce a single diastereomer.
Stereospecific Coupling Reactions: Developing new activators and reaction conditions that favor the formation of one stereoisomer over the other during the coupling step.
Separation of Diastereomers: While challenging, chromatographic methods can be used to separate the diastereomers of the phosphoramidite building blocks before synthesis.
Achieving stereocontrolled synthesis of oligonucleotides is a significant challenge, but one that holds great promise for the development of next-generation therapeutic oligonucleotides. science.gov
Integration of IBU-DC Phosphoramidite with Emerging Nucleic Acid Chemistries and Technologies
This compound and other standard building blocks are being integrated with a wide range of emerging technologies that are expanding the applications of synthetic nucleic acids.
Gene Editing: Synthetic guide RNAs for CRISPR-Cas9 systems are produced using phosphoramidite chemistry. Improving the quality and reducing the cost of these synthetic guides is crucial for the therapeutic development of gene-editing technologies.
RNA Interference (RNAi): Small interfering RNAs (siRNAs) are synthesized using phosphoramidites, often with extensive chemical modifications to improve stability and efficacy. broadpharm.com The development of new phosphoramidites with novel modifications is a key area of research. broadpharm.comnih.gov
Diagnostics: Synthetic oligonucleotides are used as primers and probes in a variety of diagnostic assays, including PCR and next-generation sequencing. The demand for high-quality, modified oligonucleotides for these applications is growing rapidly. amerigoscientific.combisresearch.com
The ability to synthesize high-quality, modified oligonucleotides at scale is a critical enabling factor for these and other emerging technologies. bisresearch.com
Research into Sustainable and Environmentally Benign Synthesis Protocols for Phosphoramidites
The traditional synthesis of phosphoramidites and oligonucleotides involves the use of large quantities of hazardous solvents and reagents, generating significant chemical waste. northpennnow.comnih.gov There is a growing emphasis on developing more sustainable and environmentally friendly synthesis protocols.
Key areas of research include:
Green Solvents: Replacing hazardous solvents like acetonitrile (B52724) and dichloromethane (B109758) with safer, bio-based alternatives. huarenscience.com
Atom Economy: Designing synthetic routes that are more efficient and generate less waste. huarenscience.com
Catalysis: Using catalysts to replace stoichiometric reagents, which can reduce waste and improve efficiency. huarenscience.com
Flow Chemistry: On-demand synthesis of phosphoramidites in flow reactors can improve safety, reduce waste, and circumvent the stability issues associated with storing these sensitive reagents. researchgate.netnih.gov
Enzymatic Synthesis: While still in early stages for large-scale production, enzymatic synthesis of oligonucleotides offers the potential for a completely green manufacturing process. northpennnow.com
The development of sustainable synthesis methods is not only an environmental imperative but also a business one, as it can lead to more efficient and cost-effective manufacturing processes. nih.govunibo.it
Comparative Academic Studies of Ibu Dc Phosphoramidite with Alternative Nucleoside Phosphoramidites
Comparative Analysis of Coupling Efficiencies and Overall Oligonucleotide Yields
The efficiency of the coupling step in phosphoramidite (B1245037) chemistry is paramount, as even small inefficiencies are compounded with each cycle, leading to a significant decrease in the yield of the full-length oligonucleotide. While comprehensive, direct comparative studies detailing the coupling efficiencies of IBU-DC versus Ac-dC and Bz-dC phosphoramidites are not extensively documented in publicly available literature, some general principles and findings can be discussed.
Generally, all three phosphoramidites, when used under optimized conditions with a suitable activator such as 5-ethylthio-1H-tetrazole (ETT) or 4,5-dicyanoimidazole (B129182) (DCI), are expected to achieve high coupling efficiencies, typically in the range of 98-99.5%. The choice of protecting group is not generally considered the primary factor influencing coupling efficiency, which is more dependent on factors like the quality of the phosphoramidite, the dryness of the acetonitrile (B52724) solvent, the activator used, and the coupling time.
However, the steric hindrance of the protecting group can play a role. The isobutyryl group of IBU-DC is bulkier than the acetyl group of Ac-dC but less bulky than the benzoyl group of Bz-dC. In theory, a less bulky protecting group might lead to slightly faster coupling kinetics. Despite this, with standard coupling times used in automated oligonucleotide synthesizers, these differences are often negligible in achieving near-quantitative coupling for standard oligonucleotides.
| Number of Couplings (Oligonucleotide Length - 1) | Average Coupling Efficiency (%) | Theoretical Maximum Yield (%) |
| 19 (20-mer) | 98.0 | 68.0 |
| 19 (20-mer) | 99.0 | 82.6 |
| 19 (20-mer) | 99.5 | 90.9 |
| 49 (50-mer) | 98.0 | 37.2 |
| 49 (50-mer) | 99.0 | 61.1 |
| 49 (50-mer) | 99.5 | 78.2 |
| 99 (100-mer) | 98.0 | 13.8 |
| 99 (100-mer) | 99.0 | 36.9 |
| 99 (100-mer) | 99.5 | 60.9 |
Note: This table illustrates the critical importance of maintaining high coupling efficiency, especially for longer oligonucleotides. The data is theoretical and actual yields will be lower due to losses during deprotection and purification.
Differential Deprotection Profiles and Compatibility with Diverse Oligonucleotide Modifications
The deprotection step, which involves the removal of protecting groups from the nucleobases and the phosphate (B84403) backbone, as well as cleavage from the solid support, is a critical stage where the choice of dC phosphoramidite has a significant impact. The lability of the protecting group dictates the required deprotection conditions (reagent, temperature, and time), which in turn affects the compatibility with sensitive modifications and the potential for side reactions.
Deprotection Conditions and Side Reactions:
IBU-DC (isobutyryl-dC): The isobutyryl group is more labile than the benzoyl group. Oligonucleotides synthesized with IBU-dC can be deprotected using standard conditions with aqueous ammonia (B1221849). A key advantage of the iBu group over the Bz group is observed when using stronger amine bases for deprotection, such as ethylenediamine (B42938) (EDA). With EDA, Bz-dC is prone to a transamination side reaction, leading to the formation of an N4-ethyl-dC modification. In contrast, the use of IBU-dC significantly reduces the level of this transamination. For instance, studies have shown that with ethylene (B1197577) diamine deprotection, the level of transamination for Bz-dC can be as high as 16%, while for iBu-dC, it is reduced to around 4% oup.com.
Ac-dC (acetyl-dC): The acetyl group is the most labile of the three. This allows for very rapid deprotection protocols, often referred to as "UltraFAST" deprotection. These protocols typically use a mixture of aqueous ammonium (B1175870) hydroxide (B78521) and aqueous methylamine (B109427) (AMA) and can be completed in as little as 5-10 minutes at elevated temperatures (e.g., 65°C) researchgate.net. The use of Ac-dC is crucial for these fast deprotection methods to avoid a transamination side reaction with methylamine that can occur with Bz-dC researchgate.net.
Bz-dC (benzoyl-dC): The benzoyl group is the most stable of the three and requires more stringent deprotection conditions, typically prolonged heating in aqueous ammonia. As mentioned, it is susceptible to transamination with stronger amine bases.
Compatibility with Oligonucleotide Modifications:
The milder deprotection conditions afforded by Ac-dC and, to a lesser extent, IBU-DC, make them more compatible with a wide range of sensitive modifications, such as fluorescent dyes, quenchers, and certain backbone modifications that are not stable under the harsh conditions required for complete removal of the Bz group. For example, for oligonucleotides containing sensitive dyes like TAMRA, milder deprotection methods are recommended researchgate.net. The "UltraMILD" deprotection systems, which often utilize Ac-dC in combination with other labile protecting groups on other bases, allow for deprotection with potassium carbonate in methanol (B129727), which is compatible with a broader array of sensitive functionalities researchgate.net.
Table 2: Comparative Deprotection Profiles of dC Phosphoramidites This interactive table summarizes the deprotection characteristics of IBU-DC, Ac-dC, and Bz-dC phosphoramidites.
| Protecting Group | Lability | Standard Deprotection (Ammonia) | Fast Deprotection (e.g., AMA) | Compatibility with Sensitive Modifications | Common Side Reactions |
| iBu | Moderate | Standard conditions | Possible, but Ac-dC is preferred | Good | Reduced transamination with strong amines vs. Bz-dC |
| Ac | High | Mild conditions | Recommended | Excellent | Minimal |
| Bz | Low | Harsh conditions (prolonged heating) | Not recommended | Limited | Transamination with strong amines |
Evaluation of Resulting Oligonucleotide Stability, Functionality, and Biological Activity in Research Models
The ultimate utility of a synthetic oligonucleotide lies in its stability, functionality, and biological activity. The choice of dC phosphoramidite can indirectly influence these properties, primarily through the efficiency of the synthesis and deprotection processes.
Stability:
The primary structure of the final deprotected oligonucleotide is identical regardless of the protecting group used during synthesis (assuming complete and correct deprotection). Therefore, the intrinsic thermal stability (Tm) of a standard DNA duplex is not expected to differ based on whether IBU-DC, Ac-dC, or Bz-dC was used.
However, the stability of an oligonucleotide in a biological environment, particularly its resistance to nuclease degradation, can be influenced by the purity of the synthetic product. Incomplete deprotection or the presence of side products resulting from harsh deprotection conditions can lead to a heterogeneous population of oligonucleotides, some of which may have altered stability. For instance, the presence of abasic sites resulting from depurination during prolonged acidic detritylation steps (a general issue in oligonucleotide synthesis, not specific to the dC protecting group) can significantly destabilize an oligonucleotide.
To enhance nuclease resistance, various chemical modifications are often incorporated into oligonucleotides, such as phosphorothioate (B77711) linkages or 2'-O-methyl modifications on the sugar moiety synoligo.com. The compatibility of the deprotection conditions associated with IBU-DC with these modifications is crucial for producing stable, modified oligonucleotides.
Functionality and Biological Activity:
The functionality of an oligonucleotide, whether it be as a PCR primer, a siRNA, an antisense oligonucleotide, or an aptamer, is critically dependent on its sequence fidelity. Any side reactions that alter the nucleobases, such as the transamination of cytosine, can potentially disrupt Watson-Crick base pairing and negatively impact the oligonucleotide's ability to bind to its target sequence.
Therefore, the lower incidence of side reactions with IBU-DC compared to Bz-dC when using certain amine-based deprotection reagents can be advantageous for preserving the intended biological activity of the synthetic oligonucleotide. Similarly, the mild deprotection conditions compatible with Ac-dC minimize the risk of damaging the oligonucleotide and any incorporated modifications, thereby ensuring higher functional purity.
While no studies directly compare the biological activity of oligonucleotides synthesized with IBU-DC versus its alternatives in a systematic manner, it can be inferred that a synthesis and deprotection strategy that minimizes side products and is compatible with desired modifications will yield a final product with higher biological activity and reproducibility in research models.
Assessment of Impact on Nucleic Acid Structural Conformations and Interactions within Biological Systems
The final, deprotected cytosine base in an oligonucleotide is structurally identical regardless of the protecting group used during its synthesis. Therefore, the incorporation of a cytosine monomer derived from IBU-DC phosphoramidite is not expected to have any intrinsic effect on the local or global conformation of a DNA or RNA duplex, nor on its interactions with proteins or other biological molecules, when compared to a cytosine incorporated using Ac-dC or Bz-dC phosphoramidites.
Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography are powerful tools for elucidating the three-dimensional structure of nucleic acids. However, these studies are performed on purified, deprotected oligonucleotides. As such, any structural differences observed would be due to the presence of impurities or modifications resulting from the synthesis and deprotection process, rather than from the original protecting group itself.
For example, if a significant percentage of cytosine residues were to undergo transamination during deprotection, this would introduce a modification that could alter the hydrogen bonding pattern and potentially perturb the local helical structure. Such structural changes could, in turn, affect the binding of proteins or other molecules that recognize specific DNA or RNA sequences or structures.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
